2-(3-Nitrophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine
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Overview
Description
2-(3-Nitrophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine is a heterocyclic compound that features a triazole ring fused to a pyrazine ring. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The presence of a nitrophenyl group adds to its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, yielding the desired product in good-to-excellent yields. The reaction conditions often include the use of dry toluene and molecular sieves to enhance the yield and reduce the reaction time .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the scalable nature of the microwave-mediated synthesis suggests that it could be adapted for larger-scale production. The use of microwave irradiation and eco-friendly conditions makes this method suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(3-Nitrophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Nitrophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, particularly targeting c-Met and VEGFR-2 kinases.
Biological Studies: The compound’s derivatives have shown potential in inhibiting cancer cell proliferation and inducing apoptosis in cancer cells.
Material Science: Its unique structure makes it useful in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(3-Nitrophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of kinases like c-Met and VEGFR-2, inhibiting their activity and thereby blocking the signaling pathways that promote cancer cell proliferation and survival . This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]pyrazine: Similar in structure but lacks the nitrophenyl group.
1,2,4-Triazolo[1,5-a]pyridine: Contains a pyridine ring instead of a pyrazine ring.
1,2,3-Triazole-Fused Pyrazines: These compounds have a different triazole ring fusion pattern.
Uniqueness
2-(3-Nitrophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine is unique due to the presence of the nitrophenyl group, which enhances its chemical reactivity and potential biological activity. This makes it a valuable scaffold for drug development and other scientific applications.
Properties
Molecular Formula |
C11H11N5O2 |
---|---|
Molecular Weight |
245.24 g/mol |
IUPAC Name |
2-(3-nitrophenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C11H11N5O2/c17-16(18)9-3-1-2-8(6-9)11-13-10-7-12-4-5-15(10)14-11/h1-3,6,12H,4-5,7H2 |
InChI Key |
WSKCCXFCMTXHIE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])CN1 |
Origin of Product |
United States |
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